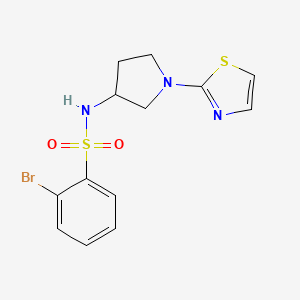
3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2503206-75-3. It has a molecular weight of 177.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H9F2NS.ClH/c5-4(6)8-3-1-2-7;/h4H,1-3,7H2;1H . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
- A study conducted by Jafarov et al. (2019) focused on the synthesis of new aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, which are closely related to 3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride. These compounds exhibited significant antimicrobial properties, suggesting potential applications in the medical field (Jafarov et al., 2019).
Applications in Metal Ion Binding
- Research by Liu et al. (1993) on hexadentate N3O3 amine phenol ligands, which have structural similarities to 3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride, revealed their effectiveness in binding Group 13 metal ions. This indicates potential applications in metal ion capture and removal processes (Liu et al., 1993).
Chemical Structure and Reactivity Studies
- Klingebiel et al. (1991) investigated the structure and reactivity of compounds like 1,3-Bis[tert-butyl(di-tert-butylfluorosilyl)amino]trisulfane, which share structural elements with 3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride. Such studies are crucial for understanding the chemical behavior of these compounds (Klingebiel et al., 1991).
Hydrophobic Agents and Surface Modification
- Dyachenko et al. (2018) developed new hydrophobic agents with structures similar to 3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride. These agents have potential applications in surface modification and hydrophobization (Dyachenko et al., 2018).
Applications in Peptide and PNA Synthesis
- A study by Barany et al. (2005) described the use of dithiasuccinoyl (Dts)-amines, structurally related to 3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride, as amino protecting groups in the synthesis of peptides, glycopeptides, and PNAs. This showcases their utility in complex organic syntheses (Barany et al., 2005).
Corrosion Inhibition in Steel
- Research by Gao et al. (2007) on tertiary amines similar to 3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride demonstrated their effectiveness as corrosion inhibitors for carbon steel, indicating potential industrial applications (Gao et al., 2007).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
3-(difluoromethylsulfanyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NS.ClH/c5-4(6)8-3-1-2-7;/h4H,1-3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLLOEHYSROWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CSC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


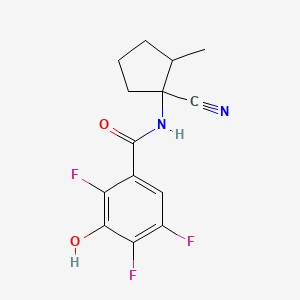
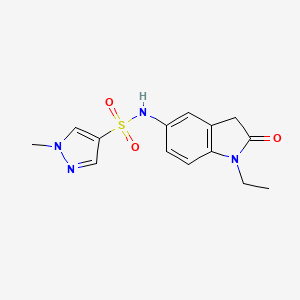

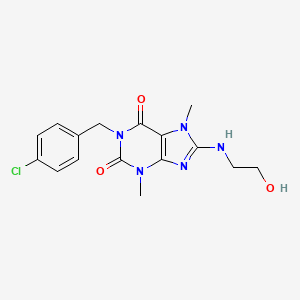

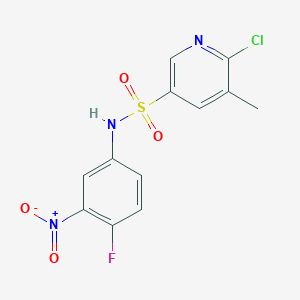
![(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2420769.png)
![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2420771.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2420772.png)
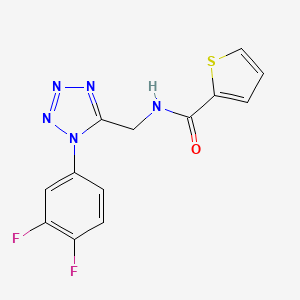

![N-(6-ethoxy-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2420777.png)
